5-(tert-butyl)isoxazole-3-carboxamide

説明

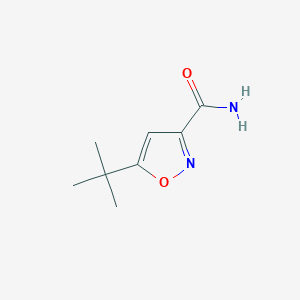

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGDTYRVFYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536214 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71433-22-2 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 5 Tert Butyl Isoxazole 3 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 5-(tert-butyl)isoxazole-3-carboxamide analogues, the ¹H NMR spectrum exhibits several characteristic signals.

The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The proton at the 4-position of the isoxazole (B147169) ring (H-4) also produces a characteristic singlet, with a chemical shift that is consistent with its position on the electron-deficient heterocyclic ring. researchgate.net For instance, in many 3,5-disubstituted isoxazoles, this proton resonates around 6.64 ppm. researchgate.net The amide group (-CONH₂) protons usually appear as one or two broad signals, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

In the case of N-substituted analogues, such as N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide, additional signals corresponding to the substituent are observed. rsc.org The benzyl (B1604629) group, for example, would show signals for its aromatic protons and a characteristic signal for the methylene (B1212753) (-CH₂-) protons. rsc.org

Table 1: Representative ¹H NMR Data for an Analogue: N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the carbon framework.

For this compound analogues, the ¹³C NMR spectrum will display signals for the isoxazole ring carbons (C-3, C-4, and C-5), the carbonyl carbon of the carboxamide group, and the carbons of the tert-butyl group (both the quaternary carbon and the three equivalent methyl carbons). researchgate.net The carbonyl carbon is typically found significantly downfield (e.g., >160 ppm) due to the deshielding effect of the adjacent oxygen atom. The chemical shifts of the isoxazole ring carbons are characteristic of the heterocyclic system. mdpi.com

Table 2: Representative ¹³C NMR Data for an Analogue: N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide rsc.org

In the context of a this compound, an HMBC experiment would be expected to show key correlations that confirm the placement of the substituents. For example, a correlation would be observed between the protons of the tert-butyl group and the C-5 carbon of the isoxazole ring, as well as the quaternary carbon of the tert-butyl group itself. Similarly, the H-4 proton of the isoxazole ring would show correlations to the C-3 and C-5 carbons, and potentially to the carbonyl carbon at C-3, definitively linking these parts of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of a this compound analogue displays characteristic absorption bands that confirm the presence of key functional groups. researchgate.net

The amide functionality gives rise to several distinct bands. The N-H stretching vibrations of a primary amide (-CONH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. amazonaws.com The C=O stretching vibration, known as the Amide I band, is a strong and sharp absorption that typically occurs around 1680-1640 cm⁻¹. rsc.orgamazonaws.com The N-H bending vibration (Amide II band) is observed near 1600 cm⁻¹. The C-H stretching vibrations of the aliphatic tert-butyl group are found just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

Techniques like Electrospray Ionization (ESI) are often used to generate a protonated molecule [M+H]⁺, which allows for the accurate determination of the molecular weight, especially when using a high-resolution mass spectrometer (HRMS). rsc.orgnih.gov Electron Ionization (EI) is a higher-energy technique that causes the molecule to fragment. The resulting fragmentation pattern serves as a molecular fingerprint and can help to confirm the structure. rsc.org For a this compound analogue, common fragmentation pathways may include the cleavage of the amide bond or the loss of fragments from the tert-butyl group. amazonaws.commdpi.com

Table 4: Representative Mass Spectrometry Data for an Analogue: N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide rsc.org

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard for its definitive confirmation. This technique provides the precise three-dimensional coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The quality of the structure is indicated by parameters such as the R-factor (R1), with lower values indicating a better fit between the experimental data and the final structural model. rsc.org Numerous isoxazole-containing compounds have had their structures confirmed using this method. researchgate.netresearchgate.netnih.gov

Table 5: Single Crystal X-ray Diffraction Data for an Analogue: N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide |

| 3,5-disubstituted isoxazoles |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides |

| 5-methylisoxazole-3-carboxamide |

| (3-para-tolyl-isoxazole-5-yl)-methanol |

| indole-3-isoxazole-5-carboxamide |

| indazole-3-carboxamides |

| ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate |

| N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide |

| N-(5-tert-butyl-isoxazol-3-yl)-N'-{...}urea |

| (E)-2,4-di-tert-butyl-6-{[(isoxazol-3-yl)imino]methyl}phenol |

Computational and Theoretical Investigations of 5 Tert Butyl Isoxazole 3 Carboxamide and Its Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of ligands, such as 5-(tert-butyl)isoxazole-3-carboxamide derivatives, with their biological targets.

In a notable study, a series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were designed as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). acs.orgnih.gov The design process was guided by the crystal structure of the enzyme, and the docking simulations predicted that the tert-butyl group of these compounds would bind within a hydrophobic pocket of the active site, an interaction deemed essential for inhibitory activity. acs.org The docking poses for some of these derivatives suggested that induced fit effects might play a significant role in accommodating larger substituents on the pyrazole (B372694) ring. acs.org

Further research on other isoxazole-carboxamide derivatives has highlighted the utility of molecular docking in elucidating binding interactions with various enzymes. For instance, docking studies of isoxazole-carboxamide derivatives with cyclooxygenase (COX) enzymes have helped to identify key binding interactions and rationalize their inhibitory activities. nih.govnih.gov Similarly, the binding modes of isoxazole (B147169) derivatives with cytochrome P450 enzymes have been investigated to predict their potential as enzyme inhibitors. tandfonline.com These studies often reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex.

The following table summarizes the findings from various molecular docking studies on isoxazole derivatives, which can be extrapolated to understand the potential interactions of this compound derivatives with similar targets.

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| M. tuberculosis PS | Hydrophobic pocket | Not specified | acs.org |

| COX-2 | Arg120, Cys41, Ala151 | -8.4 to -8.7 | researchgate.net |

| CYP1A2 | Asp237, Asp110 | -7.5 | tandfonline.com |

| Estrogen Receptor α | Arg394, Glu353, Asp351 | Not specified | nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This computational method is used to assess the stability of the docked poses obtained from molecular docking and to observe conformational changes in both the ligand and the protein.

For various isoxazole derivatives, MD simulations have been employed to confirm the stability of their binding to target proteins. nih.govacs.orgnih.gov These simulations often track the root-mean-square deviation (RMSD) of the protein backbone and the ligand to ensure that the complex remains stable throughout the simulation period. For example, MD simulations of isoxazole-carboxamide derivatives bound to COX enzymes have been used to study the change in the dynamicity of the protein backbone and the ligand after binding. nih.govresearchgate.net

In studies of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations, along with principal component analysis (PCA) and free energy landscape (FEL) analysis, were used to understand the movement of proteins toward stable conformations within the complex systems. mdpi.com These analyses help to identify the key residues involved in the interaction between the receptor and the ligands. mdpi.com

The insights gained from MD simulations of related isoxazole compounds are valuable for predicting the behavior of this compound derivatives at their target sites, suggesting that stable binding is a plausible outcome for well-docked ligands.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for calculating various molecular properties, such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which help in understanding the reactivity of a compound.

DFT studies have been conducted on various isoxazole derivatives to analyze their electronic properties and chemical reactivity. researchgate.netirjweb.comresearchgate.netresearchgate.net These studies often calculate parameters like chemical hardness, chemical potential, and electrophilicity index from the HOMO-LUMO energy gap to predict the reactivity of the molecules. researchgate.netresearchgate.net For instance, a low HOMO-LUMO energy gap is indicative of high chemical reactivity. nih.gov

The MEP maps generated from DFT calculations can identify the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding. irjweb.comnih.gov For example, in the MEP of an oxazole (B20620) derivative, the negative potential regions are associated with electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack, while positive potential regions around hydrogen atoms are susceptible to nucleophilic attack. nih.gov

While specific DFT data for this compound is not detailed in the provided context, the general findings for isoxazole derivatives suggest that the isoxazole ring and the carboxamide group would be key regions of electronic activity, influencing the molecule's interactions with biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of computational drug design, used to estimate the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate early in the discovery process.

Several studies on isoxazole derivatives have included in silico ADME predictions. nih.govresearchgate.netresearchgate.netfrontiersin.org These predictions often assess properties such as lipophilicity (log P), water solubility, gastrointestinal (GI) absorption, and adherence to Lipinski's rule of five. frontiersin.orgukaazpublications.com For example, the SwissADME database is a commonly used tool to predict these properties. frontiersin.org

In one study, various isoxazole derivatives were predicted to have high GI absorption and to not violate Lipinski's rule of five. frontiersin.org Another study on isoxazole-silatrane derivatives revealed that the mono-adducts had drug-like properties according to Lipinski's rule. researchgate.net The prediction of metabolism often involves assessing the potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. frontiersin.org

The following table provides a summary of predicted ADME properties for a selection of isoxazole derivatives from various studies, which can serve as a reference for the expected properties of this compound and its analogs.

| Property | Predicted Value/Outcome | Reference |

| Lipinski's Rule of Five | No violations | frontiersin.org |

| GI Absorption | High | frontiersin.org |

| Blood-Brain Barrier Permeation | Variable | frontiersin.org |

| CYP Enzyme Inhibition | Predicted for some derivatives (e.g., CYP2C19, CYP2C9) | frontiersin.org |

| Drug-likeness | Favorable for mono-adducts | researchgate.net |

Molecular Interactions and Biological Activities of Isoxazole 3 Carboxamide Derivatives

Enzyme Inhibition Studies

Derivatives of isoxazole-3-carboxamide (B1603040) have been extensively investigated as inhibitors of various enzymes critical to pathological processes. The specific nature of the substitutions on the isoxazole (B147169) ring and the carboxamide nitrogen dictates the inhibitory profile of these compounds.

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Research into isoxazole-carboxamide derivatives has revealed their potential as potent COX inhibitors. While specific studies focusing solely on 5-(tert-butyl)isoxazole-3-carboxamide are not prevalent in the reviewed literature, studies on analogous structures provide insight into the class's activity.

For instance, a series of phenyl-isoxazole-carboxamide derivatives were evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov One of the most potent compounds in this series, designated A13, which features a 5-methyl-isoxazole ring, demonstrated significant inhibition with IC50 values of 64 nM and 13 nM for COX-1 and COX-2, respectively. nih.gov Another study on thiazole (B1198619) carboxamide derivatives, a related heterocyclic scaffold, found that a compound (2b) bearing an N-(4-(tert-butyl)phenyl) group was the most effective against the COX-1 enzyme, with an IC50 of 0.239 μM, and also showed potent activity against COX-2 with an IC50 of 0.191 μM. acs.org The lipophilicity conferred by the tert-butyl group was suggested to enhance cellular absorption. acs.org These findings indicate that the isoxazole-carboxamide core is a promising scaffold for developing COX inhibitors, with substituents like the tert-butyl group playing a crucial role in modulating activity and selectivity.

Table 1: COX Inhibitory Activity of Selected Isoxazole and Thiazole Carboxamide Derivatives

| Compound | Scaffold | Key Substituent | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|---|---|

| A13 nih.gov | 5-methyl-isoxazole | 3,4-dimethoxy & chloro phenyl | 64 nM | 13 nM | 4.92 |

FLT3 Kinase Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic cells. Mutations in the FLT3 gene, particularly internal tandem duplication (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The 5-(tert-butyl)isoxazol-3-yl moiety is a key component of several potent FLT3 inhibitors.

Quizartinib (AC220) is a prominent second-generation FLT3 inhibitor that features the N-(5-(tert-butyl)isoxazol-3-yl) core structure. acs.orgnih.gov It is a highly potent and selective inhibitor, demonstrating IC50 values of 1.1 nM for FLT3-ITD and 4.2 nM for wild-type FLT3 (FLT3-WT). apexbt.com Its high potency and selectivity are unique when compared to other FLT3 inhibitors like sorafenib (B1663141) and sunitinib. apexbt.com Further research has led to the synthesis of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. nih.gov One such compound, 16i (N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea), showed high potency against FLT3-ITD-bearing MV4-11 cells and significant inhibitory activity toward the FLT3 enzyme. nih.gov This compound was shown to inhibit the phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner. nih.gov

Table 2: FLT3 Kinase Inhibitory Activity of 5-(tert-butyl)isoxazole Derivatives

| Compound | Target | IC50 | Cell Line (if applicable) |

|---|---|---|---|

| Quizartinib (AC220) apexbt.com | FLT3-ITD | 1.1 nM | MV4-11 |

| Quizartinib (AC220) apexbt.com | FLT3-WT | 4.2 nM | - |

Mycobacterium tuberculosis Pantothenate Synthetase Inhibition

Pantothenate synthetase (PS) is an essential enzyme in the pantothenate biosynthesis pathway of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. This pathway is absent in mammals, making PS an attractive target for the development of new antitubercular drugs. nih.gov A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives have been identified as novel and potent inhibitors of MTB PS. nih.govacs.orgfigshare.com

The design of these inhibitors was guided by high-throughput screening which highlighted the importance of the tert-butyl group for inhibitory activity. acs.org Structure-activity relationship studies led to the synthesis of several derivatives with potent inhibitory effects. One of the most active compounds identified exhibited an IC50 value of 90 nM against MTB PS. acs.org The discovery of these potent, drug-like inhibitors represents a significant step toward developing new therapeutics for treating tuberculosis. nih.govacs.org

Table 3: Inhibitory Activity of 5-tert-butyl-isoxazole-3-carboxamide Derivatives against MTB Pantothenate Synthetase

| Compound Derivative | Target Enzyme | IC50 |

|---|---|---|

| N-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-4-yl) derivative acs.org | MTB Pantothenate Synthetase | 90 nM |

| N-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl) derivative acs.org | MTB Pantothenate Synthetase | 130 nM |

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the integration of the viral DNA into the host cell's genome. While it is a validated target for antiretroviral therapy, the reviewed scientific literature did not yield specific studies on this compound derivatives as inhibitors of this enzyme. Research on related isoxazole compounds has shown some activity; for example, certain isoxazole sulfonamides were found to inhibit HIV-1 replication, although their mechanism did not involve direct inhibition of the integrase enzyme but rather a step related to the activation of viral gene expression. ucl.ac.uknih.gov However, these compounds are structurally distinct from the carboxamide class. Therefore, there is a lack of specific data to report on the direct interaction of this compound derivatives with HIV-1 integrase.

Receptor Modulation and Ligand-Receptor Dynamics

Beyond enzyme inhibition, isoxazole-based compounds are known to modulate the activity of ligand-gated ion channels, thereby affecting neuronal communication.

AMPA Receptor Activity Modulation

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulation of AMPA receptor activity is a therapeutic strategy for various neurological disorders. Studies have shown that isoxazole-carboxamide derivatives can act as modulators of AMPA receptor kinetics. huji.ac.il

The presence of tert-butyl substituents has been noted as important for achieving favorable pharmacodynamic and pharmacokinetic properties in AMPA modulators. huji.ac.ilnih.gov In one study exploring fluorophenyl-isoxazole-carboxamide derivatives as modulators of GluA2-containing AMPA receptors, several compounds demonstrated significant inhibitory effects. nih.gov For instance, compound ISX-11 reduced GluA2 and GluA2/3 currents with IC50 values of 4.4 µM and 4.62 µM, respectively. nih.gov Similarly, ISX-8 showed IC50 values of 4.6 µM and 4.79 µM. nih.gov These compounds also altered the receptor's biophysical properties, significantly increasing deactivation rates while decreasing desensitization rates. nih.gov Conversely, a separate study on isoxazole-4-carboxamide derivatives noted that a compound with a tert-butyl group (CIC-12) had diminished activity, suggesting that steric hindrance from bulky substituents can interfere with optimal binding at allosteric sites in some scaffolds. nih.gov

Table 4: Modulatory Activity of Isoxazole-Carboxamide Derivatives on AMPA Receptors

| Compound | Receptor Subtype | IC50 | Effect on Kinetics |

|---|---|---|---|

| ISX-11 nih.gov | GluA2 | 4.4 µM | Increased deactivation, decreased desensitization |

| ISX-11 nih.gov | GluA2/3 | 4.62 µM | Increased deactivation, decreased desensitization |

| ISX-8 nih.gov | GluA2 | 4.6 µM | Increased deactivation, decreased desensitization |

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Allosteric Modulation

The nuclear receptor RORγt has been identified as a key regulator in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases. nih.gov Consequently, inhibiting RORγt is a promising therapeutic strategy. nih.gov Research has uncovered an allosteric binding site within the RORγt ligand-binding domain, offering an alternative to traditional orthosteric modulation. nih.govacs.orgresearchgate.net

Trisubstituted isoxazoles have emerged as a novel class of allosteric RORγt inverse agonists. nih.govresearchgate.net An in silico-guided approach led to the discovery of an isoxazole chemotype that demonstrated submicromolar inhibition in coactivator recruitment assays. nih.gov The mode of action was confirmed through biochemical experiments and cocrystallization with the RORγt ligand binding domain. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize these isoxazole-based ligands. nih.govacs.org These studies focused on diversifying the C-4 and C-5 positions of the isoxazole ring to improve potency, enhance selectivity over other nuclear receptors like PPARγ, and explore pharmacokinetic profiles. acs.org Optimization of an initial lead compound resulted in derivatives with an approximate 10-fold increase in potency, achieving low nanomolar activity and significant cellular efficacy. nih.govresearchgate.net These optimized isoxazoles also showed a promising selectivity profile over the peroxisome-proliferated-activated receptor γ (PPARγ) and the farnesoid X receptor. nih.gov

Antimicrobial Research

The isoxazole moiety is a core component of several clinically used antibacterial drugs, and research into new derivatives continues to be a focus for combating multidrug-resistant microbes. researchgate.netijrrjournal.com Isoxazole-3-carboxamide derivatives, in particular, have been synthesized and evaluated for their activity against a range of pathogens.

Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. ijpca.orgresearchgate.net For instance, certain isoxazole carboxamide derivatives demonstrated inhibitory effects on S. aureus, S. pyogenus, E. coli, and P. aeruginosa. The presence of electron-withdrawing groups, such as halogens, on the molecule has been reported to enhance the lipophilic properties and, consequently, the antimicrobial activity.

In addition to antibacterial properties, these derivatives have been tested for antifungal activity. nih.gov Some compounds showed moderate activity against fungal strains like Aspergillus niger and potent activity against Candida albicans. nih.govbenthamdirect.com One study found that a specific chloro-fluorophenyl-isoxazole carboxamide derivative exhibited antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2.0 mg/ml. benthamdirect.comeurekaselect.com Another research effort focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which showed growth inhibitory activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. nih.gov

| Compound Class | Target Organism | Observed Activity |

|---|---|---|

| Isoxazole Carboxamides | S. aureus, S. pyogenus, E. coli, P. aeruginosa | Moderate to potent antibacterial activity. |

| Chloro-fluorophenyl-isoxazole Carboxamides | Candida albicans | Antifungal activity (MIC = 2.0 mg/ml). benthamdirect.com |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis | Inhibitory activity against drug-susceptible and resistant strains. nih.gov |

| General Isoxazole Carboxamides | Pseudomonas aeruginosa, Klebsiella pneumonia, Candida albicans | Antibacterial and antifungal activities (MIC = 2 mg/ml). nih.gov |

Antineoplastic Research

The isoxazole scaffold is present in various molecules investigated for their cancer-fighting potential. espublisher.com Isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. nih.govnih.govnih.govresearchgate.net

One notable compound, N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] researchgate.netijpca.orgbenzothiazol-2-yl]phenyl}urea dihydrochloride (B599025) (AC220), was identified as a highly potent and selective inhibitor of FMS-Like Tyrosine Kinase-3 (FLT3), a target in Acute Myeloid Leukemia (AML). acs.org

Other research has demonstrated the broad-spectrum antiproliferative activity of this class of compounds. For example, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives were tested against a panel of cancer cell lines, including B16-F1 (melanoma), Colo205 (colon), HepG2 (liver), and MCF-7 (breast). nih.gov One derivative, compound 2e in the study, was particularly active against B16-F1 with a half-maximal inhibitory concentration (IC50) of 0.079 µM. nih.gov Another series of isoxazole-amide analogues showed that specific derivatives were most active against Hep3B (liver) and HeLa (cervical) cancer cells. nih.gov Further studies on indole-3-isoxazole-5-carboxamide derivatives revealed potent activity against hepatocellular carcinoma cell lines, with IC50 values in the low micromolar range. nih.gov

| Compound Series | Cancer Cell Line | Reported IC50 Value |

|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxamide (Compound 2e) | B16-F1 (Melanoma) | 0.079 µM nih.gov |

| Isoxazole-amide analogue (Compound 2d) | HeLa (Cervical) | 15.48 µg/ml nih.gov |

| Isoxazole-amide analogue (Compounds 2d & 2e) | Hep3B (Liver) | ~23 µg/ml nih.gov |

| Indole-3-isoxazole-5-carboxamide (Compounds 5a, 5r, 5t) | HepG2 (Liver) | <3.8 µM nih.gov |

| Chloro-fluorophenyl-isoxazole carboxamide (Compound 2b) | HeLa (Cervical) | 0.11 µg/ml eurekaselect.com |

Anti-Inflammatory Research

Isoxazole derivatives have been widely investigated for their anti-inflammatory properties. ijpca.orgnih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. nih.gov

A study evaluating a series of isoxazole-carboxamide derivatives for their COX inhibitory activity found that the compounds displayed moderate to potent effects against both COX-1 and COX-2 enzymes. nih.gov One compound in the series, A13, was identified as the most potent against both enzymes, with IC50 values of 64 nM and 13 nM for COX-1 and COX-2, respectively, and a significant selectivity ratio for COX-2. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for assessing acute anti-inflammatory activity, have also been conducted. nih.gov Synthesized isoxazole carboxamide derivatives exhibited moderate to considerable anti-inflammatory activity in this model. The results indicated that derivatives featuring electron-withdrawing groups, such as halogens, showed the highest activity.

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Isoxazole derivatives have been evaluated for their potential to act as antioxidants. nih.govnih.govnih.gov

The antioxidant capacity of isoxazole-carboxamide derivatives has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In one study, fluorophenyl-isoxazole-carboxamide derivatives were synthesized and tested, with two compounds demonstrating high antioxidant potency with IC50 values of 0.45 and 0.47 µg/ml, respectively, which was more potent than the positive control, Trolox (IC50 = 3.10 µg/ml). nih.gov The most potent compound from this in vitro assay was selected for in vivo evaluation, where it showed a total antioxidant capacity two-fold greater than the positive control, Quercetin. nih.gov

Another study reported on an isoxazole-carboxamide derivative, N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, which was the most active antioxidant agent in its series with an IC50 of 7.8 µg/ml in the DPPH assay. nih.govnajah.edu

Other Biological Activities Associated with Isoxazole Derivatives

Beyond the activities already detailed, the versatile isoxazole ring is a component of molecules exhibiting a wide array of other pharmacological effects. researchgate.netijpca.org Research has identified isoxazole derivatives with potential applications as:

Analgesic agents : Some isoxazole carboxamides have shown low to moderate antinociceptive activity in animal models. nih.gov

Antiviral agents : The isoxazole nucleus has been incorporated into compounds studied for anti-HIV activity. nih.govnih.gov

Anticonvulsant agents : Derivatives have been explored for their potential in managing seizures.

Hypoglycemic agents : Certain isoxazoles have been investigated for their ability to lower blood sugar levels. nih.gov

These findings underscore the broad therapeutic potential of the isoxazole scaffold in medicinal chemistry. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 5 Tert Butyl Isoxazole 3 Carboxamide Analogues

Influence of Substituents at the 5-Position of the Isoxazole (B147169) Ring

The substituent at the 5-position of the isoxazole ring plays a critical role in defining the biological activity of its derivatives. SAR studies have demonstrated that alterations at this position can dramatically impact a compound's potency and selectivity. For instance, in the context of antitubercular agents, the central (thiazol-4-yl)isoxazole-3-carboxamide core was identified as a key pharmacophore, with modifications around this core being central to optimizing activity. nih.gov Similarly, for allosteric ligands targeting the retinoic-acid-receptor-related orphan receptor γt (RORγt), the presence of a hydrogen-bond-donating N-heterocycle, such as a pyrrole (B145914), at the C-5 position was shown to significantly boost potency by forming additional polar interactions with the target protein. nih.govacs.org This highlights the importance of the C-5 substituent in establishing key binding interactions.

Steric and Electronic Effects of the tert-butyl Group on Molecular Interactions

The tert-butyl group, a common substituent in medicinal chemistry, exerts significant influence through both its steric bulk and electronic properties.

Steric Effects: The large, bulky nature of the tert-butyl group can be highly advantageous for molecular recognition. It can effectively fill hydrophobic pockets within a target's binding site, leading to favorable van der Waals and hydrophobic interactions. acs.org This can enhance binding affinity and, consequently, potency. However, this same bulkiness can also introduce steric hindrance, which may prevent the molecule from achieving an optimal binding conformation. For example, in a series of isoxazole-4-carboxamide derivatives designed as AMPA receptor modulators, the introduction of a tert-butyl group led to diminished activity, underscoring the negative impact of steric hindrance in that specific context. nih.gov

Electronic Effects: The tert-butyl group is known as an electron-donating group through induction. This electronic effect can influence the properties of the adjacent isoxazole ring. Studies on other aromatic systems have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modulation of the electronic landscape of the molecule can affect its reactivity and its ability to participate in crucial electronic interactions with a biological target.

Comparative Analysis of Different Substituents on Biological Activity

The biological activity of isoxazole-3-carboxamides is highly dependent on the nature of the substituent at the C-5 position. Comparative analyses reveal that variations in size, electronics, and hydrogen-bonding capability at this position lead to a wide range of activities.

For instance, in the development of inhibitors for the mitochondrial permeability transition pore (mtPTP), a systematic optimization was performed around a 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide hit compound. nih.gov Replacing the phenyl group at the C-5 position with other substituted aryl groups led to significant changes in potency. The data below illustrates how different substituents on the C-5 phenyl ring affect inhibitory activity.

| Compound | C-5 Phenyl Ring Substituent | Mitochondrial Swelling EC50 (µM) |

| Hit Compound | 3-hydroxyphenyl | <0.39 |

| Analogue 1 | 4-fluoro-3-hydroxyphenyl | 0.00078 |

| Analogue 2 | 3-hydroxy-4-methoxyphenyl | 0.00096 |

| Analogue 3 | 3-ethoxyphenyl | 0.027 |

| Analogue 4 | 4-chlorophenyl | >10 |

This table demonstrates that small modifications, such as the addition of a fluorine atom, can increase potency by several orders of magnitude, while replacing the hydroxyl with a chloro group can abolish activity. This underscores the sensitivity of the target interaction to the electronic and steric properties of the C-5 substituent. nih.gov In other studies, it has been noted that the presence of electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro and chloro at various positions on aryl rings attached to the isoxazole core can enhance antibacterial or analgesic activity, respectively. ijpca.org

Role of the Carboxamide Moiety in Ligand-Target Binding

The carboxamide moiety at the 3-position of the isoxazole ring is a key functional group that can significantly contribute to ligand-target binding. As a versatile hydrogen-bonding unit, it possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the carbonyl oxygen and, to a lesser extent, the nitrogen atom). These features enable the carboxamide to form strong, directional interactions with amino acid residues such as serine, threonine, or the peptide backbone within a protein's active site.

In the development of isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 channel modulators, this moiety was a central part of the chemical series. nih.gov Similarly, in studies of antitubercular agents, the isoxazole-3-carboxamide core was considered part of the essential pharmacophore, implying a crucial role in target engagement. nih.gov However, the importance of the carboxamide can be context-dependent. In the optimization of a series of potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, which included the N-(5-tert-butyl-isoxazol-3-yl) fragment, the initial lead compound contained a carboxamide group. To improve aqueous solubility and pharmacokinetic properties, a novel series was designed that lacked this carboxamide group, ultimately leading to the highly potent inhibitor AC220. acs.org This suggests that while the carboxamide can be a critical anchor in some ligand-target complexes, it is not universally essential and can sometimes be replaced to optimize drug-like properties.

Elucidation of Pharmacophore Features and Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For isoxazole-based compounds, the isoxazole ring itself often serves as a central scaffold, orienting key substituents in the correct spatial configuration for target interaction. ijpca.org

Key pharmacophoric features often include:

A hydrogen bond donor/acceptor: Frequently provided by the C-3 carboxamide moiety. nih.gov

A hydrophobic/steric feature: Such as the tert-butyl group at the C-5 position, which can occupy a hydrophobic pocket. acs.org

An additional hydrogen bond donor: As seen in RORγt ligands, where a pyrrole at the C-5 position dramatically increases potency. nih.govacs.org

Aromatic/hydrophobic groups: Often attached at the C-5 position to engage in π-stacking or hydrophobic interactions. nih.gov

Optimization strategies typically involve the systematic modification of these features. For example, in the development of mtPTP inhibitors, an initial hit was optimized by exploring a wide range of substituents on the C-5 phenyl ring to enhance potency. nih.gov This led to the discovery of analogues with picomolar activity. Another common strategy is scaffold hopping or bioisosteric replacement, where parts of the molecule are replaced with other groups that have similar properties but may improve aspects like metabolic stability or solubility. This was exemplified in the development of antitubercular agents, where the 2-aminothiazole (B372263) portion of the molecule was manipulated. nih.gov The development of the FLT3 inhibitor AC220 involved a significant structural modification where a carboxamide linker was replaced with a urea (B33335) group and a solubilizing moiety was added to improve pharmacokinetic properties, demonstrating a successful optimization strategy. acs.org

Stereochemical Considerations in Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecificity, interacting preferentially with one enantiomer or diastereomer of a chiral ligand over others.

While the parent compound 5-(tert-butyl)isoxazole-3-carboxamide is achiral, many of its analogues and more complex derivatives can possess stereocenters. For these molecules, the specific stereoisomer can be the primary determinant of potency and pharmacokinetics. It has been shown that stereochemistry can affect not only the binding to the primary target but also interactions with metabolic enzymes and transport proteins. This can result in stereospecific uptake of drugs into cells.

For example, studies on chiral isoxazoline-containing compounds have shown that different stereoisomers can possess vastly different biological activities. Although not directly involving the title compound, this principle is broadly applicable to the isoxazole class and highlights the critical need to consider stereochemistry during drug design and development. The synthesis and evaluation of individual stereoisomers are often necessary to identify the most active and safest candidate for further development.

Advanced Chemical Transformations and Scaffold Diversification

Regioselective Functionalization of the Isoxazole (B147169) Ring System

The functionalization of the isoxazole core is a key strategy for modulating the physicochemical and biological properties of its derivatives. In the case of 5-(tert-butyl)isoxazole-3-carboxamide, the C3 and C5 positions are already substituted, leaving the C4 position as the primary site for further modification via C-H bond functionalization.

The regioselectivity of such reactions is governed by both electronic and steric factors. The C4-H bond is positioned between an electron-donating group (the tert-butyl at C5) and an electron-withdrawing group (the carboxamide at C3, via the ring nitrogen). Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of new substituents at this position. mdpi.com Palladium-catalyzed direct arylation, for instance, has been successfully applied to various isoxazole systems. nih.govresearchgate.net While many studies report the selective C-H activation at the 5-position of isoxazoles bearing a substituent at C3, the principles can be extended to C4 functionalization when C5 is blocked. nih.govresearchgate.net

The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst, in the presence of a suitable ligand and base, selectively activates the C4-H bond. The resulting palladacycle intermediate can then undergo cross-coupling with various partners, such as aryl halides, to introduce new carbon-carbon bonds. The bulky tert-butyl group at the C5 position may exert some steric hindrance, potentially influencing reaction rates, but it also electronically activates the C4 position, making it susceptible to electrophilic palladation.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Isoxazoles Note: These are general conditions reported for isoxazoles; specific optimization would be required for this compound.

| Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Target Position |

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ / PivOH | DMA | 120 | C4 |

| PdCl₂(MeCN)₂ | DPPBz | AgF | DMA | 100 | C5 |

| Pd(OAc)₂ | None | K₂CO₃ / Benzoic Acid | Anisole | 140 | C5 |

Synthesis of Isoxazole-Based Hybrid Molecules

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with enhanced affinity, improved selectivity, or a novel mechanism of action. The this compound core serves as an excellent platform for creating such hybrid molecules, primarily by leveraging the reactivity of the carboxamide functional group or by building upon a functionalized isoxazole ring.

The combination of isoxazole and oxazole (B20620) rings creates hybrid structures with significant potential in medicinal chemistry. mdpi.com The synthesis of such hybrids can be approached in several ways. One plausible route involves linking the two heterocycles via the carboxamide bridge of the parent compound. This can be achieved by first preparing 5-(tert-butyl)isoxazole-3-carboxylic acid, which is then coupled with a suitable amino-functionalized oxazole derivative using standard peptide coupling reagents (e.g., EDC, HOBt).

Alternatively, an oxazole ring can be constructed from the isoxazole scaffold. For example, a palladium-catalyzed cascade reaction involving C-H activation and annulation with a nitrile could be employed to build an oxazole ring onto a pre-functionalized isoxazole. rsc.org Another novel approach involves the transformation of azirinyl(isoxazolyl)ketones, which can be rearranged into 3-(oxazol-5-yl)isoxazole derivatives, providing a direct C-C linkage between the two rings. mdpi.com

Indole (B1671886) is a privileged scaffold in medicinal chemistry, and its combination with the isoxazole moiety has led to the development of compounds with a range of biological activities. nih.gov A straightforward and widely used method to synthesize isoxazole-indole hybrids from this compound involves amide bond formation. researchgate.net

The synthesis begins with the hydrolysis of the carboxamide to the corresponding 5-(tert-butyl)isoxazole-3-carboxylic acid. This acid is then activated, typically with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), and subsequently reacted with an appropriate indole-containing amine, such as tryptamine (B22526) or 4-amino-indole, to yield the desired N-linked hybrid molecule. nih.gov

Table 2: Examples of Synthetic Targets for Isoxazole-Indole Hybrids

| Isoxazole Precursor | Indole Reagent | Coupling Method | Potential Hybrid Structure |

| 5-(tert-butyl)isoxazole-3-carboxylic acid | Tryptamine | EDC/HOBt | N-(2-(1H-indol-3-yl)ethyl)-5-(tert-butyl)isoxazole-3-carboxamide |

| 5-(tert-butyl)isoxazole-3-carboxylic acid | 5-Aminoindole | EDC/HOBt | N-(1H-indol-5-yl)-5-(tert-butyl)isoxazole-3-carboxamide |

| 5-(tert-butyl)isoxazole-3-carbonyl chloride | Indole-2-carboxylic acid hydrazide | Base | 5-(tert-butyl)-N'-(1H-indole-2-carbonyl)isoxazole-3-carbohydrazide |

Thiazole (B1198619) rings are another important class of heterocycles frequently found in bioactive compounds. researchgate.net The conjugation of isoxazole and thiazole moieties can be achieved through several synthetic strategies. Similar to the indole hybrids, a common approach is the formation of a stable amide linker. This involves the coupling of 5-(tert-butyl)isoxazole-3-carboxylic acid with a pre-synthesized aminothiazole derivative (e.g., 2-amino-4-methylthiazole).

A more convergent approach involves the construction of the thiazole ring from the isoxazole precursor. For instance, the this compound can be converted to the corresponding thioamide using a thionating agent like Lawesson's reagent. The resulting 5-(tert-butyl)isoxazole-3-carbothioamide can then undergo a Hantzsch thiazole synthesis by reacting with an α-haloketone to form the desired C-C linked isoxazole-thiazole conjugate.

Quinazolinone is a bicyclic heterocyclic scaffold present in numerous pharmacologically active molecules. The creation of isoxazole-quinazolinone hybrids is an area of active research. nih.gov One synthetic strategy involves linking the two scaffolds via the carboxamide group. This can be accomplished by coupling 5-(tert-butyl)isoxazole-3-carboxylic acid with an amino-functionalized quinazolinone, such as 6-amino-2-methylquinazolin-4(3H)-one, using standard amidation conditions.

Alternatively, fused hybrid systems can be synthesized through intramolecular cycloaddition reactions. nih.gov A synthetic route could involve preparing a quinazolinone precursor bearing a propargyl group, which can then be elaborated to form an in-situ nitrile oxide. Subsequent intramolecular 1,3-dipolar cycloaddition would yield a complex, fused isoxazolo-pyrrolo-quinazolinone architecture. nih.govmdpi.com

Molecules containing two isoxazole rings, or bis(isoxazole) architectures, represent a distinct class of compounds with unique structural and electronic properties. The synthesis of these molecules typically relies on the foundational 1,3-dipolar cycloaddition reaction. rsc.orgyoutube.com

Symmetrical bis(isoxazoles) can be prepared by reacting a molecule containing two alkyne units (a di-alkyne) with two equivalents of a nitrile oxide generated from an appropriate precursor. For example, reacting 1,4-diethynylbenzene (B1207667) with a nitrile oxide derived from the oxime of 3,3-dimethyl-2-oxobutanal (B1267635) would, in principle, yield a bis(5-tert-butyl-isoxazole) derivative.

Conclusion and Future Research Directions

Synthesis of Key Research Outcomes and Advancements

Research into isoxazole (B147169) derivatives, particularly those featuring a carboxamide linkage, has yielded significant advancements in medicinal chemistry. The isoxazole ring is recognized as a "privileged structural unit" due to its presence in numerous biologically active compounds and its ability to participate in hydrogen bonding, which is critical for enzyme and receptor interactions. researchgate.net Key outcomes from various studies highlight the development of efficient synthetic protocols for creating diverse functionalized isoxazoles. researchgate.net Methodologies such as 1,3-dipolar cycloadditions and condensation reactions are foundational, while modern approaches have improved efficiency and yield. researchgate.netkuey.netrsc.org

A pivotal advancement lies in the identification of specific biological targets for isoxazole carboxamide scaffolds. For instance, derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea have been identified as potent inhibitors of the FLT3 kinase, showing promise in treating acute myeloid leukemia. nih.gov Similarly, 5-tert-butyl-isoxazole-3-carboxamide derivatives have been developed as powerful inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), a key enzyme for the bacterium's survival. acs.org These findings underscore the therapeutic potential of this specific chemical framework and validate it as a viable scaffold for targeted drug design.

Emerging Research Foci in Isoxazole Carboxamide Chemistry

The field of isoxazole carboxamide chemistry is continually evolving, with several research areas gaining prominence. A significant focus is on combating antimicrobial resistance. kuey.net The emergence of drug-resistant bacterial and fungal strains necessitates the development of novel therapeutic agents, and isoxazole-based compounds are being actively investigated to address this challenge. kuey.netbohrium.com

Another emerging trend is the development of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets. rsc.orgresearchgate.net This approach is particularly relevant in complex diseases like cancer and neurodegenerative disorders. rsc.orgnih.gov Research is also directed towards exploring the full spectrum of biological activities, including neuroprotective, antiviral, and anti-inflammatory properties, which have been associated with the broader class of isoxazole derivatives. kuey.netrsc.org The synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma represents a specific and recent focus within anticancer research. nih.gov

Future Prospects for Novel Synthetic Methodologies

The future of synthesizing isoxazole carboxamides is geared towards the adoption of more efficient, cost-effective, and environmentally friendly methods. rsc.org There is a strong emphasis on "green chemistry" principles, including the use of less hazardous solvents and reagents. researchgate.netnih.gov Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for isoxazole derivatives, representing a promising avenue for future exploration. rsc.orgresearchgate.net

Furthermore, the development of one-pot, multi-component reactions is a key area of interest. nih.govrsc.org These strategies enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.gov The continued exploration of novel catalysts and reaction conditions is expected to unlock new pathways for creating complex and diverse isoxazole carboxamide libraries, facilitating the discovery of new lead compounds. rsc.org

Role of Advanced Computational Techniques in Rational Design

Advanced computational techniques are becoming indispensable in the rational design of novel isoxazole carboxamide derivatives. researchgate.net Molecular docking studies are routinely employed to predict the binding interactions between a ligand and its target protein, providing crucial insights into the mechanism of action. researchgate.netespublisher.com These in silico methods allow researchers to prioritize compounds for synthesis, thereby saving significant time and resources. acs.org

Computational tools are also used to calculate key physicochemical properties, such as lipophilicity (LogP) and pKa, which are critical for a drug's pharmacokinetic profile. researchgate.net Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of these molecules. researchgate.net The synergy between computational chemistry and traditional synthetic chemistry is expected to accelerate the discovery and optimization of new isoxazole-based therapeutic agents.

Potential for Continued Scaffold Diversification and Lead Compound Optimization

The 5-(tert-butyl)isoxazole-3-carboxamide scaffold has proven to be a versatile and fruitful starting point for drug discovery. rsc.org There is immense potential for continued diversification by introducing a wide array of substituents on both the isoxazole ring and the carboxamide nitrogen. rsc.org This "scaffold hopping" and analog synthesis allows for the fine-tuning of biological activity and selectivity. nih.gov

Lead compounds, such as the identified FLT3 and pantothenate synthetase inhibitors, can be further optimized to enhance their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.govacs.org Structure-activity relationship (SAR) studies will continue to guide these optimization efforts, exploring how modifications to the chemical structure impact biological function. nih.gov The continued exploration of this chemical space holds significant promise for the development of the next generation of drugs for a variety of diseases. bohrium.comnih.gov

Q & A

Q. Basic Research Focus

- HPLC : Essential for monitoring reaction progress and quantifying impurities (e.g., residual amines <2%) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., isoxazole ring protons at δ 6.5–7.0 ppm) and tert-butyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulae, especially for novel analogs .

How do solubility and stability challenges impact experimental design for in vitro assays?

Advanced Research Focus

The tert-butyl group enhances lipophilicity, often reducing aqueous solubility.

Mitigation Strategies :

- Use co-solvents like DMSO (≤10% v/v) for stock solutions.

- Stability testing under assay conditions (e.g., pH 7.4 buffer, 37°C) identifies degradation pathways (e.g., hydrolysis of the carboxamide group) .

- Derivatization with hydrophilic moieties (e.g., PEG chains) improves bioavailability for cell-based studies .

What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide functional group modifications .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., reaction rates in THF vs. DMF) .

How can contradictory data in synthetic yields or biological activity be resolved?

Advanced Research Focus

Contradictions often arise from:

- Reagent purity : Impurities in K₂CO₃ or THF (e.g., peroxides) inhibit reaction progress .

- Analytical variability : HPLC column aging or mobile phase pH shifts alter retention times.

Resolution Strategies : - Standardize reagents (e.g., anhydrous THF stored over molecular sieves).

- Cross-validate results using orthogonal techniques (e.g., NMR alongside HPLC) .

What are the best practices for scaling up this compound synthesis without compromising purity?

Q. Basic Research Focus

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic reactions.

- Workup Optimization : Replace manual filtration with automated Buchner systems to handle large volumes (e.g., 80 kg THF rinses) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

How can the compound’s stability under varying storage conditions be systematically evaluated?

Q. Basic Research Focus

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation.

- Analytical Endpoints : Track decomposition via HPLC (new peaks) or FTIR (carboxamide C=O stretch at ~1680 cm⁻¹) .

- Light Sensitivity : Amber glass vials prevent photodegradation of the isoxazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。